![molecular formula C24H28N4O5S2 B2406670 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide CAS No. 897616-18-1](/img/structure/B2406670.png)

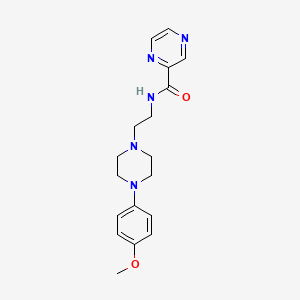

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

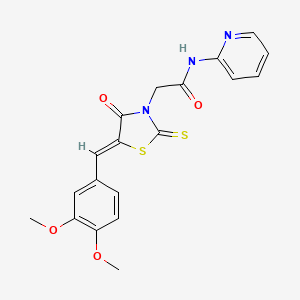

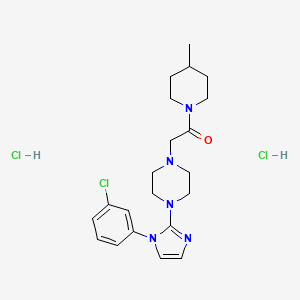

The compound “N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide” is a synthetic compound . It has a molecular formula of C20H21N3O3S and an average mass of 383.464 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an acetamido group, a methoxyethyl group, a benzothiazol group, and a piperidinylsulfonylbenzamide group .Applications De Recherche Scientifique

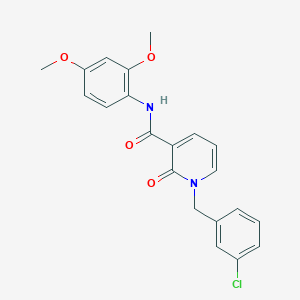

Synthesis and Antimicrobial Activity

This compound, as part of the benzothiazole derivative family, has been extensively researched for its potential in medicinal chemistry. Studies have highlighted the synthesis and characterization of various benzothiazole derivatives, including N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide, and their antimicrobial properties.

Synthesis Process :

- The synthesis process often involves the preparation of 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, forming an electrophilic N-acetyl- pyridinium complex that facilitates condensation and results in the desired products (Patel & Agravat, 2009).

Antimicrobial Activity :

- These compounds, including the target chemical, have been rigorously tested for their antimicrobial efficacy. Findings indicate that they possess considerable antibacterial activity, making them potential candidates for therapeutic applications (Patel & Agravat, 2009).

- Specifically, certain benzothiazole derivatives have been found to be more effective against fungi than bacteria, with particular efficacy against Candida species, revealing the nuanced antimicrobial properties of these compounds (Mokhtari & Pourabdollah, 2013).

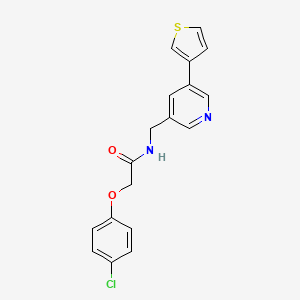

Structure-Activity Relationships and Stability

- Metabolic Stability :

- Investigations into the structure-activity relationships of certain benzothiazole derivatives have shed light on their metabolic stability, a crucial factor for therapeutic efficiency. For instance, certain analogs have been examined as alternatives to the benzothiazole ring to reduce or eliminate metabolic deacetylation, thereby enhancing stability (Stec et al., 2011).

Mécanisme D'action

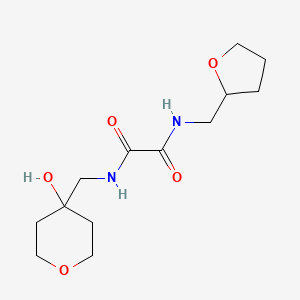

Target of Action

A related compound is mentioned to inhibittransmembrane serine protease 2 (TMPRSS2) , which plays a crucial role in the entry of certain viruses into host cells.

Mode of Action

If it indeed targets TMPRSS2 like its related compound, it may prevent the virus from entering host cells, thereby inhibiting viral infections .

Result of Action

If it acts as a TMPRSS2 inhibitor, it could potentially prevent viral entry into host cells, thereby inhibiting viral infections .

Propriétés

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S2/c1-17(29)25-19-8-11-21-22(16-19)34-24(28(21)14-15-33-2)26-23(30)18-6-9-20(10-7-18)35(31,32)27-12-4-3-5-13-27/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNVLUULKOBPHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)